methyl cyclohex-3-ene-1-carboxylate
Overview
Description
methyl cyclohex-3-ene-1-carboxylate is a cyclic ester of carboxylic acid with a methyl group attached to the cyclohexene ring. It is a white, crystalline solid with a melting point of 31-33°C. This compound is known for its versatility in various scientific research applications, including organic synthesis, drug development, and drug delivery.
Mechanism of Action
Target of Action
Methyl cyclohex-3-enecarboxylate, also known as 3-Cyclohexene-1-carboxylic acid, methyl ester, primarily targets the enzyme E. coli esterase BioH . This enzyme plays a crucial role in the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .
Mode of Action
The interaction of Methyl cyclohex-3-enecarboxylate with its target, E. coli esterase BioH, results in the hydrolysis of the compound . A mutant version of the enzyme, Mu3 (L24A/W81A/L209A), has been found to have relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate .
Biochemical Pathways
The hydrolysis of Methyl cyclohex-3-enecarboxylate by E. coli esterase BioH is part of a larger biochemical pathway that leads to the synthesis of (S)-3-cyclohexene-1-carboxylic acid . This compound is a chiral precursor for the anticoagulant Edoxaban .
Pharmacokinetics
The compound’s molecular weight of 14018 g/mol and its physical form as a liquid suggest that it may have good bioavailability.
Result of Action
The hydrolysis of Methyl cyclohex-3-enecarboxylate by E. coli esterase BioH results in the production of (S)-3-cyclohexene-1-carboxylate . This compound is a key intermediate in the synthesis of Edoxaban, an important anticoagulant .
Action Environment
The action of Methyl cyclohex-3-enecarboxylate is influenced by environmental factors such as temperature and pH, which can affect the activity of the enzyme E. coli esterase BioH . .
Biochemical Analysis
Biochemical Properties
3-Cyclohexene-1-carboxylic acid, methyl ester plays a significant role in biochemical reactions, particularly in the synthesis of optically active compounds. It interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. One such enzyme, CarEst3, has been identified to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate, displaying high substrate tolerance and stable catalytic performance . This interaction is crucial for the synthesis of (S)-3-Cyclohexene-1-carboxylic acid, methyl ester, which is used in various chemical syntheses.
Molecular Mechanism
At the molecular level, 3-Cyclohexene-1-carboxylic acid, methyl ester exerts its effects through binding interactions with biomolecules. It acts as a substrate for carboxylesterases, leading to the hydrolysis of the ester bond and the formation of the corresponding acid. This enzymatic reaction is essential for the compound’s role in biochemical synthesis and its impact on cellular processes .
Metabolic Pathways
3-Cyclohexene-1-carboxylic acid, methyl ester is involved in metabolic pathways that include its hydrolysis by carboxylesterases. This reaction leads to the formation of 3-Cyclohexene-1-carboxylic acid, which can further participate in various biochemical reactions. The compound’s interaction with enzymes and cofactors is crucial for its role in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyclohex-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the esterification of 3-Cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst . Another method includes the reaction of 1,3-butadiene with methyl acrylate, followed by cyclization to form the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
methyl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-Cyclohexene-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol, 3-Cyclohexene-1-methanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Cyclohexene-1-carboxylic acid.
Reduction: 3-Cyclohexene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
methyl cyclohex-3-ene-1-carboxylate is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Drug Delivery: It is employed in the formulation of drug delivery systems to enhance the bioavailability of active pharmaceutical ingredients.
Industrial Applications: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxylic acid: This compound is similar in structure but lacks the methyl ester group.
3-Cyclohexene-1-methanol: This compound is the reduced form of the ester, with an alcohol group instead of the ester group.
Methyl 4-cyclohexenecarboxylate: This is an isomer of methyl cyclohex-3-ene-1-carboxylate, with the ester group attached at a different position on the cyclohexene ring.
Uniqueness
This compound is unique due to its specific ester functional group and cyclic structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
methyl cyclohex-3-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUNVLFESXFVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884315 | |
Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6493-77-2 | |
Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6493-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6493-77-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cyclohex-3-enecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl cyclohex-3-enecarboxylate relevant in the context of conjugated diene polymerization?
A1: While Methyl cyclohex-3-enecarboxylate itself is not a monomer in the polymerization reactions described, it's a significant byproduct formed through the Diels-Alder reaction between methyl acrylate (MA) and isoprene (Ip) in the presence of ethylaluminium sesquichloride (Al2Et3Cl3) []. This side reaction competes with the desired alternating copolymerization of MA and Ip. Understanding the formation and kinetics of Methyl cyclohex-3-enecarboxylate helps researchers optimize reaction conditions to favor copolymer production over this byproduct.
Q2: How does the presence of a Lewis acid like Al2Et3Cl3 affect the reactions involving Methyl cyclohex-3-enecarboxylate?
A2: The Lewis acid plays a crucial role in both the formation of Methyl cyclohex-3-enecarboxylate and the desired copolymerization. It forms a complex with MA, weakening the C=C bond and making it more susceptible to both the Diels-Alder reaction with Ip (leading to Methyl cyclohex-3-enecarboxylate) and the radical addition with the growing polymer chain []. The Lewis acid significantly enhances the rate of copolymerization by facilitating this crucial propagation step.
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